rel-(2R,3S)-2-(2,4-Difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Description

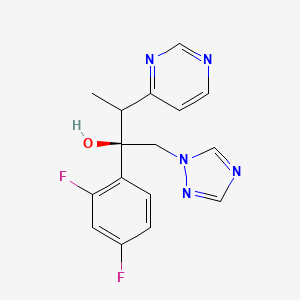

The compound rel-(2R,3S)-2-(2,4-difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol is a triazole-based molecule with a stereospecific configuration. Its structure includes a 2,4-difluorophenyl group at position 2, a pyrimidin-4-yl group at position 3, and a 1H-1,2,4-triazole moiety at position 1 of the butan-2-ol backbone. This compound shares structural similarities with antifungal agents like voriconazole but lacks the 5-fluorine substitution on the pyrimidine ring, which may influence its physicochemical and biological properties .

Properties

Molecular Formula |

C16H15F2N5O |

|---|---|

Molecular Weight |

331.32 g/mol |

IUPAC Name |

(2R)-2-(2,4-difluorophenyl)-3-pyrimidin-4-yl-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C16H15F2N5O/c1-11(15-4-5-19-8-21-15)16(24,7-23-10-20-9-22-23)13-3-2-12(17)6-14(13)18/h2-6,8-11,24H,7H2,1H3/t11?,16-/m1/s1 |

InChI Key |

ZVQLILUCRUIFNH-WVQRXBFSSA-N |

Isomeric SMILES |

CC(C1=NC=NC=C1)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

Canonical SMILES |

CC(C1=NC=NC=C1)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R,3S)-2-(2,4-Difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

Formation of the triazole ring: This can be achieved through a cyclization reaction involving azides and alkynes.

Introduction of the difluorophenyl group: This step may involve a halogenation reaction followed by a coupling reaction.

Formation of the pyrimidinyl group: This can be done through a condensation reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

Reduction: Reduction reactions may target the triazole ring or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens, nucleophiles, or electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its triazole ring is known to interact with various biological targets.

Medicine

In medicine, compounds with similar structures are often investigated for their potential as antifungal, antibacterial, or anticancer agents. The presence of the triazole ring and other functional groups can enhance biological activity.

Industry

In industry, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its diverse reactivity makes it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of rel-(2R,3S)-2-(2,4-Difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol would depend on its specific biological target. Generally, triazole derivatives are known to inhibit enzymes or receptors by binding to their active sites. This binding can interfere with the normal function of the enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in the substituents on the phenyl and pyrimidine rings, which impact molecular weight, solubility, and stability. Below is a comparative analysis:

*Calculated based on molecular formula C₁₆H₁₄F₂N₅O .

Key Observations

- Pyrimidine Substitution : The absence of a 5-fluorine on the pyrimidine ring in the target compound reduces molecular weight by ~19 Da compared to voriconazole (349.31 vs. 330.31). This may decrease lipophilicity and alter binding affinity to fungal CYP51 enzymes .

- Phenyl Substitution : The 2,4-difluorophenyl group in the target compound contrasts with analogs like 7a (3,4-diF) and 7b (2,5-diF). The 2,4-diF configuration is optimal for antifungal activity in triazoles, balancing steric and electronic effects .

- Synthetic Feasibility : Analogs with 5-fluoropyrimidine (e.g., 7a–7c) show higher yields (78.9–86.5%) and purity (93.49–99.65%) compared to chlorinated derivatives (e.g., 5c: 48.7% yield), suggesting fluorine substitution improves synthetic efficiency .

Solubility and Stability

- Voriconazole’s 5-fluoropyrimidine moiety enhances water solubility when co-crystallized with fumaric acid (Ev3). The target compound’s lack of this substitution may reduce intrinsic solubility, necessitating formulation adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.